![molecular formula C17H20FNO3 B5803395 (3-fluorobenzyl)(3,4,5-trimethoxybenzyl)amine](/img/structure/B5803395.png)
(3-fluorobenzyl)(3,4,5-trimethoxybenzyl)amine
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Overview
Description
(3-fluorobenzyl)(3,4,5-trimethoxybenzyl)amine, also known as FBTMA, is a chemical compound that has gained attention in the scientific community due to its potential use in drug discovery and development. FBTMA is a derivative of 3,4,5-trimethoxybenzylamine, which has been reported to have anti-inflammatory and analgesic effects.
Mechanism of Action
The exact mechanism of action of (3-fluorobenzyl)(3,4,5-trimethoxybenzyl)amine is not fully understood. However, it is believed to work by binding to specific targets in cells and disrupting their normal function. This compound has been shown to inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. This compound has also been shown to have antibacterial and antifungal activities. In addition, this compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Advantages and Limitations for Lab Experiments
One advantage of using (3-fluorobenzyl)(3,4,5-trimethoxybenzyl)amine in lab experiments is its potential use in drug discovery and development. This compound has been shown to have antibacterial, antifungal, and antitumor activities, which makes it a promising candidate for developing new drugs. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Future Directions
There are several future directions for studying (3-fluorobenzyl)(3,4,5-trimethoxybenzyl)amine. One area of research is to further investigate its potential use in drug discovery and development. This compound has been shown to have antibacterial, antifungal, and antitumor activities, which makes it a promising candidate for developing new drugs. Another area of research is to study the mechanism of action of this compound. Further studies are needed to determine the exact targets of this compound and how it disrupts their normal function. Additionally, future studies could investigate the safety and efficacy of this compound in vivo, which would be important for its potential use in clinical settings.
Synthesis Methods
The synthesis of (3-fluorobenzyl)(3,4,5-trimethoxybenzyl)amine involves the reaction of 3-fluorobenzyl chloride with 3,4,5-trimethoxybenzylamine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
(3-fluorobenzyl)(3,4,5-trimethoxybenzyl)amine has been studied for its potential use in drug discovery and development. It has been reported to have antibacterial, antifungal, and antitumor activities. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting biological molecules.
properties
IUPAC Name |
1-(3-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3/c1-20-15-8-13(9-16(21-2)17(15)22-3)11-19-10-12-5-4-6-14(18)7-12/h4-9,19H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACXACAUJHYWFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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